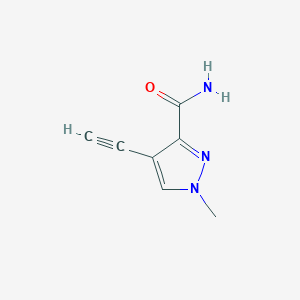

4-Ethynyl-1-methylpyrazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

4-ethynyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRUGKSPJYQSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methylpyrazole-3-carboxamide typically involves the reaction of 1-methylpyrazole-3-carboxamide with an ethynylating agent under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the ethynyl group .

Industrial Production Methods: Industrial production of 4-Ethynyl-1-methylpyrazole-3-carboxamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynyl-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of saturated pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

4-Ethynyl-1-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Ethynyl-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The ethynyl group allows the compound to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural differences between 4-Ethynyl-1-methylpyrazole-3-carboxamide and related compounds are summarized below:

- Position 1 : Methyl (target) vs. aryl groups (e.g., nitrophenyl in 15a, phenyl in 4c). Aryl groups enhance lipophilicity and π-π stacking, while methyl improves metabolic stability .

- Position 3: Carboxamide (target) vs. fluorophenyl (15a) or methylsulfanyl (4c).

- Position 4 : Ethynyl (target) vs. carbonitrile (15a) or carboxylate (4c). Ethynyl’s linear geometry may enhance membrane permeability compared to bulkier groups .

Pharmacological and Physicochemical Comparisons

Analgesic and Anti-Inflammatory Activity

Data from highlight substituent-dependent activity trends:

- The target compound’s ethynyl group may enhance bioavailability compared to methylsulfanyl (3c) or ethoxymethyleneamino (15a) groups, though direct data are lacking.

Metabolic Stability

- N-Demethylation : shows that imidazole carboxamides (e.g., DIC) undergo hepatic N-demethylation, producing active metabolites. While the target compound lacks a methyl group at the carboxamide, its 1-methyl group may resist demethylation, improving metabolic stability compared to DIC .

- Enzyme Induction: Phenobarbital pretreatment enhances demethylation in DIC (10.5% 14CO2 excretion in rats), suggesting that the target compound’s ethynyl group might reduce susceptibility to cytochrome P450 induction .

Data Tables

Table 2: Pharmacological Activity Trends

Actividad Biológica

4-Ethynyl-1-methylpyrazole-3-carboxamide (EMPC) is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity, mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

EMPC is characterized by a pyrazole ring substituted with an ethynyl group at the 4-position and a carboxamide group at the 3-position. This unique structure contributes to its reactivity and biological efficacy.

Antifungal Activity

Research indicates that EMPC exhibits notable antifungal properties. Its mechanism often involves the inhibition of specific enzymes crucial for fungal metabolism, such as succinate dehydrogenase, which impacts mitochondrial respiration in fungi. In vitro studies have shown that EMPC can effectively inhibit the growth of various fungal strains at low concentrations (IC50 values typically below 10 µM) .

Anticancer Activity

EMPC has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through several pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. The compound's ability to form covalent bonds with target proteins enhances its effectiveness against cancer cells .

The biological activity of EMPC is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : EMPC inhibits enzymes involved in metabolic pathways critical for fungal growth and cancer cell survival.

- Covalent Bond Formation : The ethynyl group allows EMPC to form covalent bonds with target proteins, potentially leading to functional inhibition .

Synthesis Methods

The synthesis of EMPC can be achieved through various methods, typically involving the reaction of 1-methylpyrazole-3-carboxamide with an ethynylating agent like ethynyl bromide in the presence of a base (e.g., potassium carbonate). This process can yield high purity and yield under optimized conditions .

Comparative Analysis

To better understand the uniqueness of EMPC, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 1-Methyl-1H-pyrazole-3-carboxylic acid | Pyrazole ring with carboxylic acid | 0.88 |

| 4-Methylpyrazole-3-carboxylic acid | Pyrazole ring with methyl and carboxylic acid | 0.91 |

| 1-Ethylpyrazole-3-carboxylic acid | Ethyl substitution on pyrazole | 0.80 |

| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | Dimethyl substitutions on pyrazole | 0.77 |

These compounds share common features but differ significantly in their biological activities due to variations in their substituents .

Case Studies

Several case studies highlight the effectiveness of EMPC:

- Antifungal Efficacy : A study demonstrated that EMPC had a significant inhibitory effect on Candida albicans, showing an IC50 value of less than 5 µM. This suggests a strong potential for therapeutic applications against fungal infections .

- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that EMPC reduced cell viability by over 60% at concentrations of 10 µM within 48 hours. The mechanism was linked to increased levels of pro-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.